molecular formula C20H13N3 B1348232 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline CAS No. 28381-92-2

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

Cat. No. B1348232
CAS RN: 28381-92-2
M. Wt: 295.3 g/mol
InChI Key: CJXRQYFQNGCDJA-UHFFFAOYSA-N
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Description

“6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” is a chemical compound that belongs to the class of imidazoquinazolines . It has been studied for its potential biological activities .


Synthesis Analysis

Imidazoquinazolines, including “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline”, can be synthesized using simple, straightforward synthetic routes . These compounds are thoroughly characterized by IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and elemental analysis .


Molecular Structure Analysis

The molecular structure of “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” and similar compounds can be determined by X-ray diffraction .


Chemical Reactions Analysis

Imidazoquinazolines, including “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline”, can undergo various chemical reactions . For example, they can be used in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” can be determined by various methods, including IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and elemental analysis .

Scientific Research Applications

Green Synthesis in Ionic Liquids

6-Arylbenzo[4,5]imidazo[1,2-c]quinazoline derivatives, including 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline, have been synthesized using ionic liquids under green, catalyst-free conditions (Chen et al., 2018).

Fluorescence Signaling and Cell Permeability

These compounds have shown potential in fluorescence signaling, particularly in the detection of HSO4− ions. Such applications are significant in biological and environmental sensing contexts (Mukherjee et al., 2014).

Catalytic Synthesis Applications

In catalysis, 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline derivatives have been efficiently synthesized using Rh(III) or Ir(III) catalysts. This method is notable for its low catalyst loading and acid-free conditions, making it environmentally favorable (Xu et al., 2018).

Sensing Applications in Aqueous Media

These compounds have also been used as 'on-off' chemosensors for Hg2+ ions in aqueous media, demonstrating their utility in environmental monitoring and possibly in medical diagnostics (Pandey et al., 2012).

Antimicrobial and Antioxidant Activities

Some derivatives of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline have shown promising antimicrobial and antioxidant activities, which could have implications in pharmaceutical research (Hasan et al., 2019).

Inhibitors of TNF-alpha Secretion

Furthermore, certain 6-Arylbenzo[4,5]imidazo[1,2-c]quinazoline derivatives have been identified as inhibitors of tumor necrosis factor alpha (TNF-alpha) production, suggesting their potential in treating inflammatory conditions (Galarce et al., 2008).

Safety And Hazards

“6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” can be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future research directions for “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” and similar compounds could include further studies on their potential biological activities , as well as the development of novel synthetic routes .

properties

IUPAC Name

6-phenylbenzimidazolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXRQYFQNGCDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347839
Record name 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline

CAS RN

28381-92-2
Record name 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
R Rohini, K Shanker, PM Reddy, YP Ho… - European journal of …, 2009 - Elsevier
With the aim of obtaining novel biologically active compounds, we have synthesized a series of mono, bis-2-o-arylideneaminophenylbenzimidazoles and a second series of …
Number of citations: 135 www.sciencedirect.com
NK Nandwana, Bhawani, VN Shinde… - ChemistrySelect, 2021 - Wiley Online Library
A highly efficient copper‐catalyzed three component, one‐pot reaction has been described for the synthesis of imidazo[1,2‐c]quinazolines and benzimidozo[1,2‐c]quinazolines from 2‐(…
F Peytam, F Hosseini, M Hekmati, B Bayati… - Scientific Reports, 2023 - nature.com
α-Glucosidase inhibition is an approved treatment for type 2 diabetes mellitus (T2DM). In an attempt to develop novel anti-α-glucosidase agents, two series of substituted imidazo[1,2-c]…
Number of citations: 6 www.nature.com
L Xu, T Li, L Wang, X Cui - The Journal of Organic Chemistry, 2018 - ACS Publications
An efficient protocol to synthesize substituted benzo[4,5]imidazo[1,2-c]quinazolines starting from N-LG-2-phenylbenzoimidazole and dioxazolones catalyzed by Rh(III) or Ir(III) has been …
Number of citations: 34 pubs.acs.org
PDQ Dao, SL Ho, CS Cho - ACS omega, 2018 - ACS Publications
2-(2-Bromovinyl)- and 2-(2-bromoaryl)-benzimidazoles, including their 4,7-dimethoxy analogs, react with primary amides by microwave irradiation (or usual heating) in …
Number of citations: 23 pubs.acs.org
X Zhang, T Wang, S Cui, L Li, Z Zheng… - The Journal of …, 2022 - ACS Publications
Cobalt/photoredox cooperative catalysis is a well-explored technology for visible-light photoredox catalysis. Recently, the photosensitivity of Co(II) complexes in homogeneous catalysis …
Number of citations: 1 pubs.acs.org
Q Liu, H Yang, Y Jiang, Y Zhao, H Fu - RSC advances, 2013 - pubs.rsc.org
A general and efficient copper-catalyzed aerobic oxidative method for the synthesis of N-fused heterocycles has been developed by using readily available α-amino acids as the …
Number of citations: 32 pubs.rsc.org
S Xu, J Lu, H Fu - Chemical Communications, 2011 - pubs.rsc.org
A convenient and efficient copper-catalyzed cascade method has been developed for the synthesis of benzimidazoquinazoline derivatives via reactions of readily available substituted 2…
Number of citations: 62 pubs.rsc.org

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